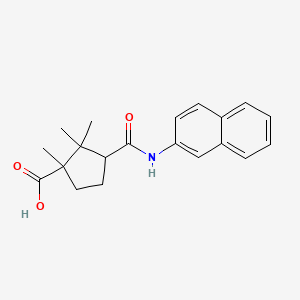
1,2,2-Trimethyl-3-(naphthalen-2-ylcarbamoyl)-cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.40 g/mol . This compound is characterized by its cyclopentane ring substituted with a naphthylamino group and a carboxylic acid group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid typically involves multi-step organic reactions. The starting materials often include cyclopentanone derivatives and naphthylamine. The key steps in the synthesis may involve:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving cyclopentanone and suitable reagents.
Introduction of the naphthylamino group: This step involves the reaction of the cyclopentane derivative with naphthylamine under specific conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The naphthylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols .
Scientific Research Applications
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The naphthylamino group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,2-trimethyl-3-[(2-phenylamino)carbonyl]cyclopentanecarboxylic acid
- 1,2,2-trimethyl-3-[(2-benzylamino)carbonyl]cyclopentanecarboxylic acid
Uniqueness
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is unique due to the presence of the naphthylamino group, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs.
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-(naphthalen-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C20H23NO3/c1-19(2)16(10-11-20(19,3)18(23)24)17(22)21-15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12,16H,10-11H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
CLINVXMMKYZOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)
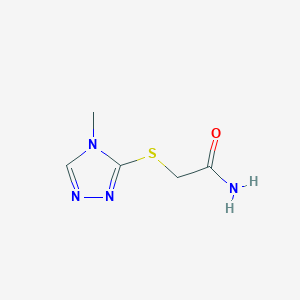


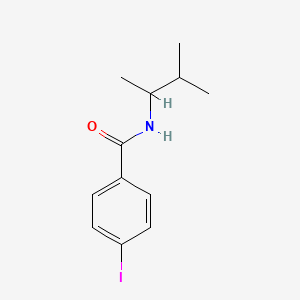

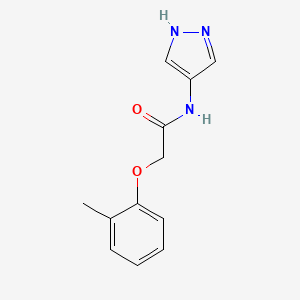

![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)
![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)
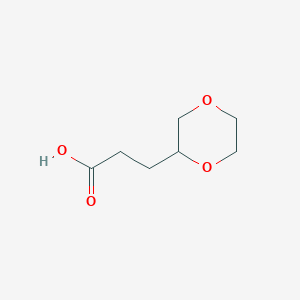
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)

